molecular formula C8H10ClN3 B1366899 N-(3-Chloro-4-methylphenyl)guanidine CAS No. 57004-56-5

N-(3-Chloro-4-methylphenyl)guanidine

Cat. No. B1366899
CAS RN: 57004-56-5
M. Wt: 183.64 g/mol
InChI Key: QIGUYMRVNAYXLC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3 . It belongs to the guanidine class of organic compounds. Guanidines are characterized by the presence of the functional group –CONH2 and exhibit diverse chemical and biological properties .


Molecular Structure Analysis

The compound’s molecular structure consists of a guanidine moiety (–CONH2) attached to a phenyl ring. The chlorine atom is positioned at the 3-position, and the methyl group is at the 4-position of the phenyl ring. The overall structure is C-shaped, with the guanidine group extending from the phenyl ring .

Scientific Research Applications

Antitumor Agents

N-(3-Chloro-4-methylphenyl)guanidine derivatives have been synthesized and evaluated for their potential as antitumor agents. One study synthesized novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)guanidine derivatives and tested their antitumor activity, revealing significant effects against various human tumor cell lines including leukemia, lung, colon, and breast cancers (Brzozowski, Sa̧czewski, & Sławiński, 2007).

Antibacterial Activity

Some N-substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine derivatives have demonstrated strong antibacterial potency. One compound, in particular, showed robust activity against various bacteria strains, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis (Żołnowska et al., 2015).

Cardiovascular Effects

Aromatic guanidines, including derivatives of N-(3-Chloro-4-methylphenyl)guanidine, have been studied for their cardiovascular effects. These compounds predominantly cause vasoconstriction without stimulating the heart, indicating potential applications in cardiovascular therapy (Hughes, Liu, & Enkoji, 1975).

Chemical Synthesis and Catalysis

Chiral guanidines, including those with a 3-chloro-5-methylphenyl group, have been used in catalyzing 1,4-addition reactions. These reactions are crucial for the synthesis of various organic compounds, demonstrating the versatility of N-(3-Chloro-4-methylphenyl)guanidine in organic synthesis (Morita, Misaki, & Sugimura, 2015).

DNA and RNA Isolation

Guanidine hydrochloride, a derivative of guanidine, has been used effectively for isolating DNA and RNA from various sources. This application is vital in molecular biology for studying genetic material (Pramanick, Forstová, & Pivec, 1976).

Antimicrobial Activity

The synthesis and evaluation of trisubstituted guanidines and their copper(II) complexes have shown promising antibacterial activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Said et al., 2015).

properties

IUPAC Name

2-(3-chloro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUYMRVNAYXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482583
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-methylphenyl)guanidine

CAS RN

57004-56-5
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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